(1-((2-Bromopyridin-4-yl)methyl)pyrrolidin-3-yl)methanamine hydrochloride
Overview
Description
(1-((2-Bromopyridin-4-yl)methyl)pyrrolidin-3-yl)methanamine hydrochloride: is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its bromopyridine moiety and its amine functionality, which contribute to its reactivity and utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((2-Bromopyridin-4-yl)methyl)pyrrolidin-3-yl)methanamine hydrochloride typically involves multiple steps, starting with the preparation of the pyrrolidin-3-ylmethanamine core. This core can be synthesized through the reaction of suitable precursors such as pyrrolidin-3-one and an appropriate amine source[_{{{CITATION{{{1{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1 ...](https://pubs.rsc.org/en/content/articlepdf/2019/ra/c9ra06724h). The bromopyridine moiety is then introduced through a substitution reaction, where a brominating agent is used to replace a suitable leaving group on the pyridine ring[{{{CITATION{{{_1{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo1 ....
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be used to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The amine group can be oxidized to form an amine oxide.
Reduction: : The bromine atom on the pyridine ring can be reduced to form a pyridine derivative.
Substitution: : The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of amine oxides.
Reduction: : Formation of pyridine derivatives.
Substitution: : Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : It can be used as a probe or inhibitor in biological studies to understand enzyme mechanisms and pathways.
Medicine: : It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: : It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (1-((2-Bromopyridin-4-yl)methyl)pyrrolidin-3-yl)methanamine hydrochloride exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the bromopyridine moiety and the pyrrolidin-3-ylmethanamine group. Similar compounds might include other bromopyridines or pyrrolidines, but the combination of these two functional groups in this particular arrangement sets it apart. Some similar compounds include:
2-Bromopyridine
Pyrrolidine derivatives
Bromopyridine amine salts
Properties
IUPAC Name |
[1-[(2-bromopyridin-4-yl)methyl]pyrrolidin-3-yl]methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3.ClH/c12-11-5-9(1-3-14-11)7-15-4-2-10(6-13)8-15;/h1,3,5,10H,2,4,6-8,13H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHCPCSTJXCEJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)CC2=CC(=NC=C2)Br.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1420992-70-6 | |
Record name | 3-Pyrrolidinemethanamine, 1-[(2-bromo-4-pyridinyl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1420992-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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